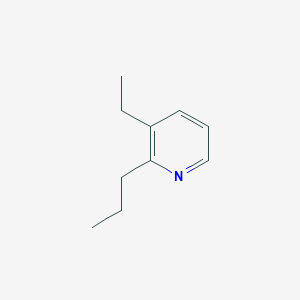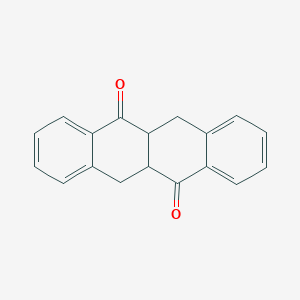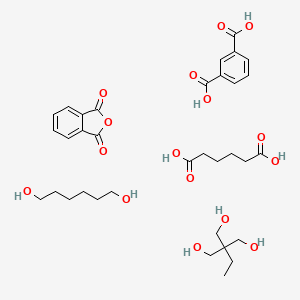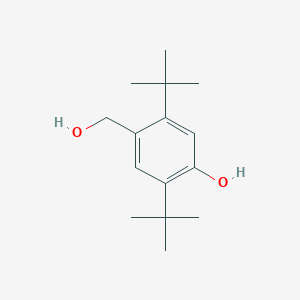
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of two tert-butyl groups and a hydroxymethyl group attached to a phenolic ring. It is commonly used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol can be synthesized through several methods. One common approach involves the hydroxymethylation of 2,6-di-tert-butylphenol. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide . The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenolic hydroxyl group can be reduced to form a corresponding ether.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-Di-tert-butyl-4-carboxyphenol.
Reduction: Formation of 2,5-Di-tert-butyl-4-methoxyphenol.
Substitution: Formation of various substituted phenolic derivatives.
Scientific Research Applications
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties in the development of pharmaceuticals and nutraceuticals.
Industry: Utilized in the production of plastics, rubber, and other materials to enhance their stability and longevity
Mechanism of Action
The primary mechanism of action of 2,5-Di-tert-butyl-4-(hydroxymethyl)phenol involves its antioxidant properties. The compound acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This process involves the stabilization of the phenoxy radical formed after hydrogen donation . The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,5-Di-tert-butyl-4-methoxyphenol: Another antioxidant with similar properties but different functional groups.
Uniqueness
2,5-Di-tert-butyl-4-(hydroxymethyl)phenol is unique due to its specific hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
71745-54-5 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2,5-ditert-butyl-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)11-8-13(17)12(15(4,5)6)7-10(11)9-16/h7-8,16-17H,9H2,1-6H3 |
InChI Key |
PEOCULBMROARGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1CO)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


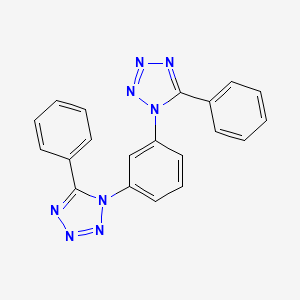
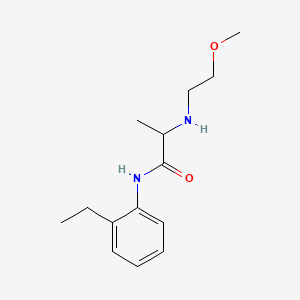

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
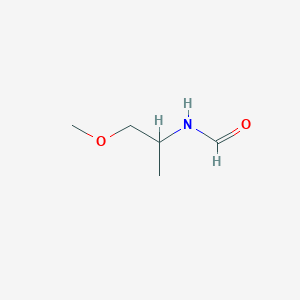
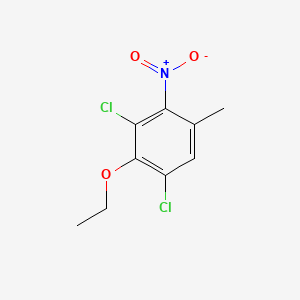
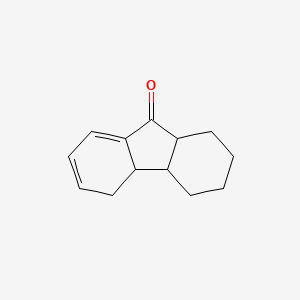
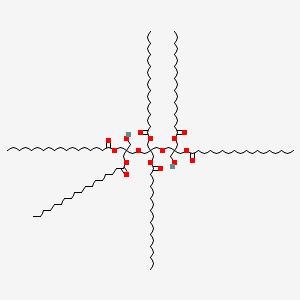
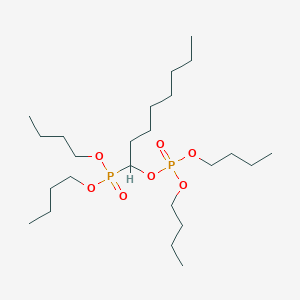
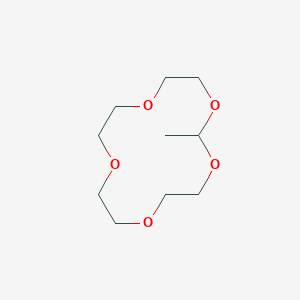
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)
